N-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Description
N-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic small molecule featuring a quinoline-4-carboxamide core substituted with a pyridin-3-yl group at position 2 and a 4-fluorobenzyl moiety at the carboxamide nitrogen. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the pyridine and quinoline rings may contribute to π-π stacking and binding affinity .
Properties
Molecular Formula |
C22H16FN3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H16FN3O/c23-17-9-7-15(8-10-17)13-25-22(27)19-12-21(16-4-3-11-24-14-16)26-20-6-2-1-5-18(19)20/h1-12,14H,13H2,(H,25,27) |
InChI Key |
JJQPSZDFUHPJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
N-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1. Overview of Biological Activity
The compound belongs to the class of quinoline derivatives, which are known for their varied biological effects. Specifically, this compound has demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria, as well as potential anticancer properties.
1.1 Antimalarial Activity
Research indicates that quinoline derivatives, including this compound, exhibit potent antimalarial effects. The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite. This inhibition has been linked to effective suppression of multiple life-cycle stages of P. falciparum.
Table 1: Antimalarial Activity Data
| Compound | EC50 (nM) | Selectivity Index (Human Cell Line) |
|---|---|---|
| This compound | 120 | >100 |
| DDD107498 | <10 | >100 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of PfEF2, which disrupts protein synthesis within the malaria parasite. This novel mechanism is particularly important given the rising resistance to conventional antimalarial drugs.
3. Anticancer Activity
In addition to its antimalarial properties, this compound has shown promise in anticancer applications. Quinoline derivatives have been reported to inhibit various cancer cell lines through several mechanisms, including apoptosis induction and cell cycle arrest.
3.1 Case Studies
A study investigating a series of quinoline derivatives found that certain analogues exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) analysis revealed that modifications on the quinoline scaffold significantly influenced their potency.
Table 2: Anticancer Activity Data
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.0 | MCF-7 |
| Quinoline Derivative A | 8.5 | HeLa |
4. Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been evaluated in animal models, showing favorable absorption and distribution characteristics:
Table 3: Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Oral Bioavailability | 84% |
| Half-life (IV administration) | 10 hours |
| Volume of Distribution | 1.5 L/kg |
Scientific Research Applications
Chemical Properties and Structure
N-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is characterized by a complex molecular structure that includes a quinoline core and a pyridine substituent. Its molecular formula is , with a molecular weight of approximately 305.4 g/mol. The presence of the fluorobenzyl group enhances its lipophilicity, which is crucial for bioavailability in medicinal applications.
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent , particularly against Mycobacterium tuberculosis . Studies have indicated that it exhibits significant activity compared to traditional antitubercular drugs, suggesting its utility in developing new treatments for tuberculosis .
Additionally, its anticancer properties have been explored, with findings showing cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through DNA damage, making it a candidate for further development in cancer therapy .
The biological activity of this compound extends beyond antimicrobial and anticancer properties:
- Antimycobacterial Activity : In vitro studies demonstrated that this compound has higher efficacy against M. tuberculosis than standard treatments like isoniazid, indicating its potential as a lead compound for new antitubercular agents .
- Anticancer Activity : Research has shown that the compound induces apoptosis in cancer cells, suggesting mechanisms involving DNA intercalation and enzyme inhibition .
Case Study 1: Antimycobacterial Activity
In a study focusing on quinoline derivatives, this compound was shown to outperform traditional antitubercular agents in inhibiting M. tuberculosis growth. This finding underlines the potential of this compound as a new therapeutic agent in tuberculosis treatment .
Case Study 2: Anticancer Properties
Research into the anticancer effects of this compound revealed significant cytotoxicity against multiple cancer cell lines. The study linked these effects to mechanisms such as apoptosis induction and DNA damage, positioning it as a promising candidate for cancer therapy .
Chemical Reactions Analysis
Amide Bond Formation
The carboxamide group is central to its reactivity. A common synthesis route involves activating the carboxylic acid precursor (quinoline-4-carboxylic acid) using N-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form a benzotriazolyl ester intermediate. This intermediate reacts with 4-fluorobenzylamine to yield the final carboxamide .
Key Conditions
| Reagent | Role | Temperature | Yield |
|---|---|---|---|
| EDCI/HOBt | Coupling agents | 0–25°C | 75–85% |
| 4-fluorobenzylamine | Nucleophile | RT | – |
| DMF or CH₂Cl₂ | Solvent | – | – |
a) Fluorobenzyl Group Reactivity
The 4-fluorobenzyl moiety participates in nucleophilic aromatic substitution (NAS) under alkaline conditions. For instance:
-
Reaction with sodium methoxide in methanol at 60°C replaces fluorine with methoxy groups, enabling further derivatization.
b) Pyridine Ring Reactions
The pyridin-3-yl group undergoes:
-
Oxidation : Using mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives .
-
Electrophilic substitution : Bromination at the 5-position with Br₂/FeBr₃.
Stability and Degradation
-
Hydrolysis : The carboxamide bond hydrolyzes in strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions at 100°C, yielding quinoline-4-carboxylic acid and 4-fluorobenzylamine.
-
Photodegradation : UV exposure (λ = 254 nm) in methanol leads to partial decomposition (~20% over 24 hrs).
Comparative Reactivity Table
| Reaction Type | Conditions | Byproducts | Yield |
|---|---|---|---|
| Amide coupling | EDCI/HOBt, DMF, RT | HOBt urea | 75–85% |
| Friedländer annulation | Fe₃O₄@SiO₂ catalyst, 80°C | H₂O | 82–90% |
| NAS (F → OMe) | NaOMe/MeOH, 60°C | NaF | 68% |
| Bromination | Br₂/FeBr₃, CHCl₃, 0°C | HBr | 55% |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-4-Carboxamide Derivatives ()
Compounds 5a1–5a4 from share the quinoline-4-carboxamide scaffold but differ in substituents:
- Substituents: These derivatives feature a 3-(dimethylamino)propyl group at the carboxamide nitrogen and a phenyl ring with varied amine-linked side chains (e.g., piperazine, pyrrolidine). In contrast, the target compound has a 4-fluorobenzyl group and lacks the dimethylaminopropyl chain .
- Physicochemical Properties :
- The target compound’s yield is unspecified .
Table 1: Quinoline-4-Carboxamide Derivatives
Fluorobenzyl-Containing Analogs ()
Compound 5m (N-(6-(4-(4-fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) shares the 4-fluorobenzyl group with the target compound but differs in core structure:
- Core Structure: 5m contains an imidazothiazole-acetamide core instead of quinoline-4-carboxamide, which may alter electronic properties and bioactivity .
- Physicochemical Properties: Melting point: 80–82°C (lower than quinoline derivatives due to reduced aromatic stacking). Molecular weight: 527.2030 g/mol (vs. ~341.36 g/mol for the target compound’s closest analog in ) .
Pyridinecarboxamide Derivatives ()
JNJ-47965567 (2-(phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide) shares the carboxamide functional group but includes a tetrahydro-pyran ring and phenylthio group. Key differences:
- Lipophilicity : The phenylthio group in JNJ-47965567 increases hydrophobicity compared to the target compound’s fluorobenzyl group.
- Molecular Weight : 481.65 g/mol (C28H32N4O2S) vs. ~341.36 g/mol for the target analog in , suggesting divergent pharmacokinetic profiles .
Hydroxyphenyl-Quinoline Analogs ()
The compound N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1146934-96-4) differs from the target compound by replacing the 4-fluorobenzyl group with a 2-hydroxyphenyl moiety:
- Solubility : The hydroxyl group improves aqueous solubility but reduces membrane permeability compared to the fluorobenzyl group.
- Molecular Weight : 341.36 g/mol (C21H15N3O2), similar to the target compound’s estimated weight .
Key Structural and Functional Insights
- Fluorine vs. Hydroxyl Substitution : Fluorine in the target compound enhances metabolic stability and lipophilicity, whereas hydroxyl groups (as in ) improve solubility but increase susceptibility to phase II metabolism .
- Synthetic Complexity : Piperazine and pyrrolidine side chains () may complicate synthesis but improve target engagement through hydrogen bonding .
Preparation Methods
Pfitzinger Reaction for 2-Substituted Quinoline-4-carboxylic Acids
The Pfitzinger reaction is widely employed to synthesize 2-arylquinoline-4-carboxylic acids from isatin derivatives and aryl ketones. In this method, 5-fluoroisatin reacts with 1-(pyridin-3-yl)ethanone under basic conditions to yield 2-(pyridin-3-yl)quinoline-4-carboxylic acid. Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes.
-
Pfitzinger Reaction:
-
5-Fluoroisatin (10 mmol), 1-(pyridin-3-yl)ethanone (12 mmol), and KOH (15 mmol) are suspended in ethanol/water (3:1).
-
The mixture is irradiated at 125°C for 20 minutes under microwave conditions.
-
Acidification with HCl yields the crude 2-(pyridin-3-yl)quinoline-4-carboxylic acid, purified via recrystallization (ethanol/water).
-
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Reaction Time | 20 minutes |
| Purification Method | Recrystallization |
Friedländer Synthesis for Quinoline Formation
The Friedländer approach condenses 2-aminobenzaldehyde derivatives with ketones under acidic or basic conditions. While less direct for introducing the 4-carboxyl group, it offers flexibility in substituent placement.
Catalytic Innovations in Quinoline Synthesis
Magnetic Nanoparticle-Catalyzed Pfitzinger Reaction
Recent advances utilize Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a recyclable catalyst for solvent-free Pfitzinger reactions. This method achieves comparable yields (82–88%) while simplifying purification via magnetic separation.
-
Catalyst loading: 10 mg/mmol substrate
-
Temperature: 80°C
-
Solvent: None
-
Reaction time: 45 minutes
Amidation of Quinoline-4-carboxylic Acid
The final step couples 2-(pyridin-3-yl)quinoline-4-carboxylic acid with 4-fluorobenzylamine using carbodiimide-based reagents.
EDC/HOBt-Mediated Coupling
-
Activation: 2-(Pyridin-3-yl)quinoline-4-carboxylic acid (1 mmol) is dissolved in DMF (5 mL) with EDC (1.2 mmol) and HOBt (1.2 mmol).
-
Amine Addition: 4-Fluorobenzylamine (1.5 mmol) and DIPEA (2 mmol) are added, and the reaction stirs at room temperature for 12 hours.
-
Workup: The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (DCM/MeOH 95:5).
-
¹H NMR (500 MHz, DMSO-d₆): δ 11.12 (s, 1H, NH), 8.95 (d, J = 2.1 Hz, 1H), 8.48 (s, 1H), 8.39–8.25 (m, 4H), 4.62 (d, J = 6.0 Hz, 2H, CH₂), 2.41 (s, 3H).
-
HRMS (ESI): m/z Calcd for C₂₃H₁₇FN₃O [M + H]⁺: 378.1351; Found: 378.1348.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|
| Pfitzinger (Microwave) | 85% | 20 min | Rapid, high yield | Requires specialized equipment |
| Nanoparticle Catalyzed | 88% | 45 min | Solvent-free, recyclable catalyst | Longer reaction time |
| EDC/HOBt Coupling | 75% | 12 hr | Mild conditions | Chromatography required |
Optimization Strategies
Solvent and Base Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while tertiary amines (DIPEA) neutralize HCl byproducts, preventing side reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedländer annulation or Pd-catalyzed coupling. For example, substituting acetylpyridine derivatives (e.g., 3-acetylpyridine) with fluorobenzylamine under reflux in polar aprotic solvents (DMF, THF) typically yields 10–25%. Lower yields (e.g., 10.3% in some analogs) may arise from steric hindrance or competing side reactions. Optimization involves adjusting catalysts (e.g., RuO₂ for oxidation steps), temperature, and purification via column chromatography (Zorbax SB-C18 column, MeCN/H₂O gradients) .
Q. Which analytical techniques are critical for characterizing this compound and confirming purity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) and aromatic proton environments .
- ESI-MS : Confirm molecular weight (e.g., m/z 376.3 for analogs) and detect fragmentation patterns .
- HPLC : Assess purity (≥98% by reverse-phase methods with UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the compound’s bioactivity or stability?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influenced by the 4-fluorobenzyl group’s electron-withdrawing effects. Molecular docking studies (e.g., AutoDock Vina) can identify binding affinities to targets like cytochrome P450 isoforms, leveraging PubChem’s computed InChIKey and SMILES data . For example, pyridinyl interactions with catalytic residues may explain inhibitory activity .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times) or compound purity. For instance, inconsistent IC₅₀ values in kinase assays may require:
- Reproducing assays under standardized conditions (e.g., ATP concentration, pH).
- Re-evaluating purity via LC-MS to rule out degradation products (e.g., oxidative byproducts observed in thiadiazolyl analogs) .
Q. What strategies stabilize intermediates prone to degradation during synthesis?
- Methodological Answer : For unstable intermediates (e.g., enol ethers or thiadiazoles), use:
- Low-temperature storage (-20°C under inert atmosphere).
- Rapid purification : Avoid prolonged exposure to protic solvents (MeOH/H₂O) to prevent hydrolysis.
- Lyophilization : For hygroscopic intermediates, freeze-drying improves shelf life .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer : Systematic substitutions (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) can enhance target binding or metabolic stability. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
